PF-06655075

Complement C5 inhibitor macrocyclic peptide surface plasmon resonance

Researchers studying complement-mediated disorders face a critical gap: standard C5 inhibitors like eculizumab fail against clinically relevant variants (e.g., R885H), and most tool compounds lack the pharmacokinetic profile for chronic in vivo models. PF-06655075 (zilucoplan/RA101495) addresses this as a 15-amino acid macrocyclic peptide C5 inhibitor engineered with a PEG24 spacer, γE linker, and C16 lipid tail. • 7-8 day plasma half-life enables once-daily subcutaneous dosing, sustaining >2.5 μg/mL for complete hemolysis inhibition. • Inhibits the eculizumab-resistant R885H C5 variant-validated positive control for resistance mechanism studies. • 10-fold potency advantage over analogs lacking PEG24-γE modification; benchmark reference for SAR and long-acting peptide formulation development. Supplied as lyophilized solid (≥98% purity); stable at -20°C. For research use only.

Molecular Formula C75H130N14O22S2
Molecular Weight 1644.0 g/mol
Cat. No. B12382340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06655075
Molecular FormulaC75H130N14O22S2
Molecular Weight1644.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)C(C)CC)CC2=CC=C(C=C2)O)N
InChIInChI=1S/C75H130N14O22S2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-21-65(94)81-30-32-105-34-36-107-38-40-109-42-44-111-46-45-110-43-41-108-39-37-106-35-33-104-31-28-66(95)80-29-19-18-20-57(70(98)82-49-64(79)93)84-67(96)50-83-71(99)61-52-113-112-51-56(76)69(97)86-59(47-54-22-24-55(90)25-23-54)74(102)89-68(53(3)5-2)75(103)85-58(26-27-62(77)91)72(100)87-60(48-63(78)92)73(101)88-61/h22-25,53,56-61,68,90H,4-21,26-52,76H2,1-3H3,(H2,77,91)(H2,78,92)(H2,79,93)(H,80,95)(H,81,94)(H,82,98)(H,83,99)(H,84,96)(H,85,103)(H,86,97)(H,87,100)(H,88,101)(H,89,102)/t53-,56-,57-,58-,59-,60-,61-,68-/m0/s1
InChIKeyNRZDYVUJLXPBEW-PIFLIQEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-Amino-2-Oxoethyl)-N-[...] Macrocyclic Peptide: Class, Characteristics, and Procurement Context


The designated compound is a synthetic macrocyclic peptide comprising a 15-amino acid cyclic core conjugated to a polyethylene glycol (PEG24) spacer, a gamma-glutamic acid (γE) linker, and a hexadecanoyl (C16) fatty acid tail [1]. This molecule, also known as zilucoplan or RA101495, functions as a potent and specific inhibitor of human complement component 5 (C5), preventing its cleavage into the pro-inflammatory fragments C5a and C5b [1]. It is a clinically validated therapeutic agent approved for the treatment of generalized myasthenia gravis (gMG) and is utilized in research contexts for studying complement-mediated immune disorders [2].

Why In-Class Analogs Cannot Simply Replace (4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-Amino-2-Oxoethyl)-N-[...] in Research or Clinical Applications


Macrocyclic peptide complement inhibitors exhibit profound differences in pharmacokinetic (PK) parameters, target binding kinetics, and resistance profiles despite sharing a common C5 target. Generic substitution fails because subtle variations in the PEG spacer length, linker chemistry, or lipid tail composition dramatically alter circulation half-life, subcutaneous bioavailability, and the ability to inhibit clinically relevant C5 variants [1]. For instance, removal of the PEG24 spacer and γE linker from this compound results in a 10-fold loss of potency, while alternative fatty acid protractors yield divergent PK profiles [1]. Therefore, selecting this specific analog over its closest relatives is a critical decision based on quantifiable, verifiable differentiation in potency, half-life, and variant coverage, as detailed in the evidence below.

Quantitative Differentiation of (4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-Amino-2-Oxoethyl)-N-[...] Against Closest Analogs and In-Class Candidates


Retention of Sub-Nanomolar C5 Binding Affinity Despite PEG24-γE-C16 Modification

The target compound (Compound 45) demonstrates that the combination of a PEG24 spacer, γE linker, and C16 fatty acid tail maintains exceptional binding affinity for human C5, with a dissociation constant (KD) of 0.43 nM as determined by surface plasmon resonance (SPR). In contrast, the unmodified core peptide (Compound 43) lacking the PEG24 spacer and γE linker shows a substantial reduction in potency, with an IC50 of 13 nM in the RBC lysis assay [1]. This demonstrates that the specific PEG24-γE-C16 design achieves near-native binding while enabling extended pharmacokinetics.

Complement C5 inhibitor macrocyclic peptide surface plasmon resonance

Superior Extended Pharmacokinetic Profile Enabled by PEG24-γE-C16 Design

The target compound exhibits a mean terminal plasma half-life of approximately 172 hours (7-8 days) in humans following subcutaneous administration [1]. This contrasts sharply with the significantly shorter half-lives of alternative C5 inhibitors: the PEGylated aptamer Zimura (avacincaptad pegol) has a half-life of ~8 days but is administered intravitreally; the monoclonal antibody eculizumab requires intravenous infusion every 2 weeks; and the small cyclic peptide RA101348 demonstrates a terminal half-life of approximately 72 hours in preclinical models [2][3]. The extended half-life of the target compound is a direct consequence of its PEG24-γE-C16 design, which promotes high plasma protein binding and reduces renal clearance.

pharmacokinetics half-life extension subcutaneous administration

Overcoming Eculizumab Resistance via Distinct C5 Binding Epitope

The target compound binds to a distinct site on complement C5 that is different from the eculizumab binding epitope. This enables it to effectively inhibit the clinically relevant R885H C5 variant, which is not recognized by eculizumab [1]. In contrast, eculizumab shows no binding to the R885H variant (KD = NB, no binding) [2]. This differential binding profile provides a clear advantage for applications where patient or model systems harbor eculizumab-resistant mutations.

eculizumab resistance C5 variant epitope mapping

Optimized Subcutaneous Bioavailability and Dose Proportionality

The target compound demonstrates high subcutaneous bioavailability in preclinical models, enabling effective once-daily dosing. In cynomolgus monkeys, a subcutaneous dose of 0.2 mg/kg/day achieved complete inhibition of complement activity, with plasma drug levels exceeding 2.5 μg/mL required for full hemolysis suppression [1]. This contrasts with the unmodified core peptide (Compound 43), which exhibited an AUClast of 947,192 h*ng/mL at a much higher dose of 3 mg/kg, indicating inferior PK properties. The optimized PEG24-γE-C16 design (Compound 45) achieved an AUClast of 429,638 h*ng/mL at a lower dose of 0.4 mg/kg, reflecting superior exposure relative to dose [1].

bioavailability subcutaneous injection dose proportionality

Enhanced Stability and Reduced Clearance via PEG24-γE-C16 Modification

The PEG24-γE-C16 modification confers high plasma protein binding (>99%) and protects the macrocyclic peptide from rapid renal clearance and enzymatic degradation [1]. In contrast, the native somatostatin peptide, which lacks such modifications, has a plasma half-life of only 1-2 minutes [2]. While other somatostatin analogs like octreotide achieve half-lives of 90-110 minutes through D-amino acid substitutions, they do not approach the week-long half-life of the target compound [3]. This class-level inference highlights the superior stabilizing effect of the combined PEG and lipid modifications.

metabolic stability plasma protein binding clearance

Optimal Research and Therapeutic Application Scenarios for (4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-Amino-2-Oxoethyl)-N-[...] Based on Quantitative Differentiation


In Vivo Models Requiring Sustained Complement C5 Inhibition with Convenient Dosing

The compound's 7-8 day plasma half-life and high subcutaneous bioavailability make it ideal for chronic in vivo studies of complement-mediated diseases (e.g., myasthenia gravis, paroxysmal nocturnal hemoglobinuria) where daily or twice-daily injections are impractical. Its once-daily subcutaneous administration in animal models reliably maintains plasma levels above the 2.5 μg/mL threshold required for complete hemolysis inhibition [1].

Research on Eculizumab-Resistant C5 Variants and Next-Generation Complement Therapeutics

Given its ability to bind and inhibit the R885H C5 variant that is not recognized by eculizumab [1], this compound is uniquely suited for mechanistic studies of eculizumab resistance and for screening next-generation inhibitors intended to overcome this clinical limitation. It serves as a critical positive control and tool compound in such research programs.

Development of Subcutaneous Self-Administration Regimens for Complement-Targeted Therapies

The compound's optimized pharmacokinetic profile (AUClast = 429,638 h*ng/mL at 0.4 mg/kg) and sustained complement inhibition following subcutaneous dosing [1] position it as a benchmark for developing patient-friendly, self-administered biologics. It is a valuable reference standard in formulation and drug delivery studies aimed at achieving extended-release profiles without compromising potency.

Structure-Activity Relationship (SAR) Studies of Macrocyclic Peptide Half-Life Extension Strategies

The direct comparative data demonstrating a 10-fold loss in potency upon removal of the PEG24 spacer and γE linker, and a 3.4-fold improvement in dose-normalized exposure with the full PEG24-γE-C16 modification [1], establish this compound as a key reference in SAR studies. It provides a clear benchmark for evaluating alternative PEG lengths, linker chemistries, and lipid anchors in the design of long-acting peptide therapeutics.

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